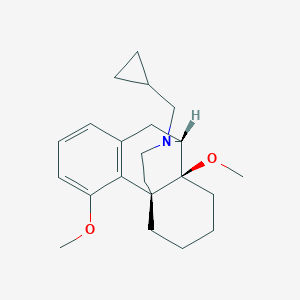![molecular formula C14H15N5OS B237298 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a member of the thiazole family and is known for its unique properties, including its ability to act as an inhibitor of certain enzymes in the human body. In
Wissenschaftliche Forschungsanwendungen
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to have inhibitory effects on certain enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide involves the inhibition of monoamine oxidase A and B. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have a positive effect on mood, motivation, and cognitive function. In addition, this compound has been shown to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound has inhibitory effects on monoamine oxidase A and B, as well as antioxidant properties. In vivo studies have shown that N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide can improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide in lab experiments include its well-established synthesis method and its potential applications in the field of medicine. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide. One direction is to further investigate its potential applications in the treatment of neurological disorders, including depression, anxiety, and Parkinson's disease. Another direction is to explore its potential as an antioxidant and its effects on oxidative stress in the brain. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound, as well as its potential use in combination with other drugs for therapeutic purposes.
Conclusion
In conclusion, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The synthesis method for this compound has been well-established in the literature, and it has been shown to have inhibitory effects on certain enzymes involved in the metabolism of neurotransmitters. Further research is needed to fully understand the potential applications, mechanism of action, and side effects of this compound, as well as its potential use in combination with other drugs for therapeutic purposes.
Synthesemethoden
The synthesis method for N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide involves several steps. The first step is the synthesis of 3-methyl-1,2,4-triazole-5-thiol, which is then reacted with 4-bromo-3-methylbenzyl chloride to form 4-(3-methyl-1,2,4-triazol-5-yl)benzyl chloride. This compound is then reacted with propanoyl chloride to form N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide. The synthesis method for this compound has been well-established in the literature and has been used in various scientific studies.
Eigenschaften
Produktname |
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide |
|---|---|
Molekularformel |
C14H15N5OS |
Molekulargewicht |
301.37 g/mol |
IUPAC-Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C14H15N5OS/c1-3-12(20)15-8-10-4-6-11(7-5-10)13-18-19-9(2)16-17-14(19)21-13/h4-7H,3,8H2,1-2H3,(H,15,20) |
InChI-Schlüssel |
LYIULLMOCZYRGJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C |
Kanonische SMILES |
CCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)




![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)


![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)

![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)

![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)